molecular formula C20H13FN2O2S B2684492 Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 478245-93-1

Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate

Cat. No. B2684492
CAS RN: 478245-93-1
M. Wt: 364.39
InChI Key: FXILJUYEVWIOFE-UHFFFAOYSA-N
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Description

“Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate” is a chemical compound . It has a molecular weight of 364.4 .


Molecular Structure Analysis

The molecular structure of this compound involves a benzenecarboxylate group attached to a methyl group, a sulfanyl group, and a pyridinyl group. The pyridinyl group is further substituted with a cyano group and a fluorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.4 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

High-Performance Materials

Transparent Aromatic Polyimides

Research has explored the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs were synthesized via thermal polycondensation of thiophenyl-substituted benzidines, including compounds structurally related to Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate, with various dianhydrides. Such materials show potential in high-performance optical applications due to their transparency, colorlessness, and refractive properties (Tapaswi et al., 2015).

Analytical Method Development

Quantitation of Genotoxic Impurities

A study focused on synthesizing a potential genotoxic impurity structurally similar to this compound and developing a UPLC method for its quantification in pharmaceutical compounds. This research work is crucial for ensuring the safety and efficacy of pharmaceuticals by identifying and quantifying harmful impurities at very low levels (Katta et al., 2017).

Organic Synthesis

Photoredox-Catalyzed Cascade Annulation

Innovations in organic synthesis have led to the development of photoredox-catalyzed methods for constructing complex molecules. For instance, a study demonstrated the synthesis of benzothiophenes and benzoselenophenes via cascade annulation of compounds structurally related to this compound. This method showcases the versatility of photoredox catalysis in accessing heterocyclic compounds efficiently (Yan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have various effects depending on the context of its use .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXILJUYEVWIOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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